2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione
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Overview
Description
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione is a unique organophosphorus compound It is characterized by its diazaphospholidine ring structure, which includes both nitrogen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a chlorophosphine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The diazaphospholidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted diazaphospholidine compounds.
Scientific Research Applications
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl methacrylate: A similar compound used in polymer chemistry.
Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens.
Uniqueness
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione is unique due to its diazaphospholidine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
91118-18-2 |
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Molecular Formula |
C8H16N3O2P |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-(diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione |
InChI |
InChI=1S/C8H16N3O2P/c1-5-11(6-2)14-9(3)7(12)8(13)10(14)4/h5-6H2,1-4H3 |
InChI Key |
PGUUMSROSUNIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1N(C(=O)C(=O)N1C)C |
Origin of Product |
United States |
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